

An In-depth Technical Guide to 3,3-Dimethyl-2-hexanone

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

Cat. No.: B3050459

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IUPAC Name: 3,3-dimethylhexan-2-one[1][2] CAS Number: 26118-38-7[1][2] Molecular Formula: C₈H₁₆O[1][2] Synonyms: **3,3-Dimethyl-2-hexanone**

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,3-Dimethyl-2-hexanone**, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines general experimental approaches for characterization, and includes a conceptual workflow for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,3-Dimethyl-2-hexanone**. It is important to note that some of the available data are estimates and should be confirmed by experimental validation for rigorous research applications.

Property	Value	Source
Molecular Weight	128.21 g/mol	[1]
Melting Point	-32.24°C (estimate)	[3]
Boiling Point	162.67°C (estimate)	[3]
Density	0.8203 g/cm ³ (estimate)	
XLogP3	2.2	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3,3-Dimethyl-2-hexanone**. While comprehensive experimental spectra are not readily available in the public domain, data for this compound and its isomers can be found in various databases.

Technique	Description
¹³ C NMR	Spectral data for 3,3-Dimethyl-2-hexanone is available, which is essential for confirming the carbon skeleton. [1]
Mass Spectrometry	GC-MS data is available, providing information on the fragmentation pattern and molecular weight. [1]
Infrared (IR) Spectroscopy	The IR spectrum for the vapor phase of 3,3-Dimethyl-2-hexanone is available, which would show a characteristic C=O stretch for the ketone group. [1]

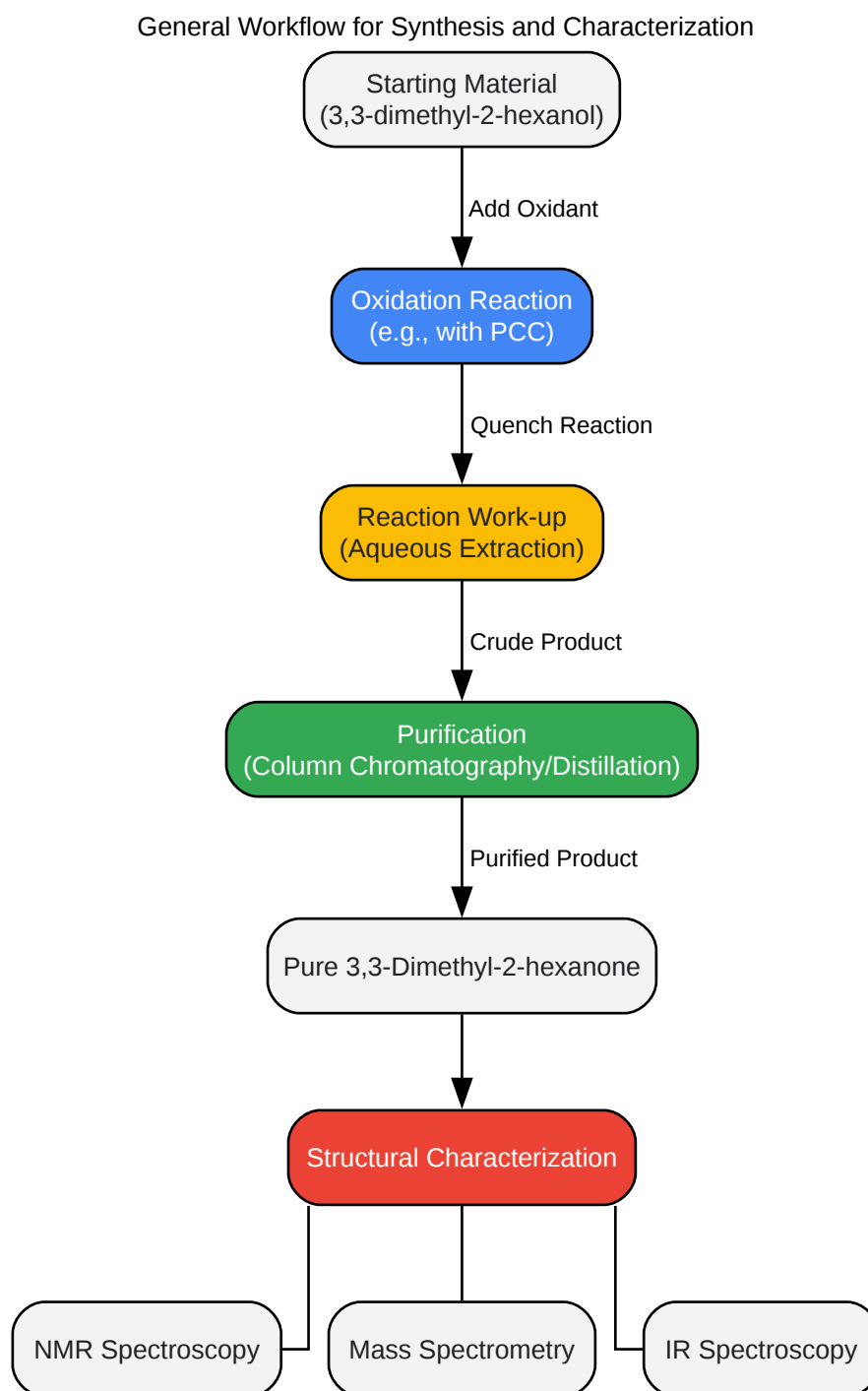
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,3-Dimethyl-2-hexanone** is not readily available in the surveyed literature. However, general synthetic routes for aliphatic ketones can be adapted. One plausible approach involves the oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-hexanol.

General Experimental Protocol for Oxidation:

A solution of 3,3-dimethyl-2-hexanol in a suitable organic solvent, such as dichloromethane, would be treated with an oxidizing agent like pyridinium chlorochromate (PCC) or by using a Swern oxidation protocol. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the oxidant and any by-products. The organic layer would then be dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography or distillation to yield pure **3,3-Dimethyl-2-hexanone**.

Diagram of a General Synthetic and Purification Workflow



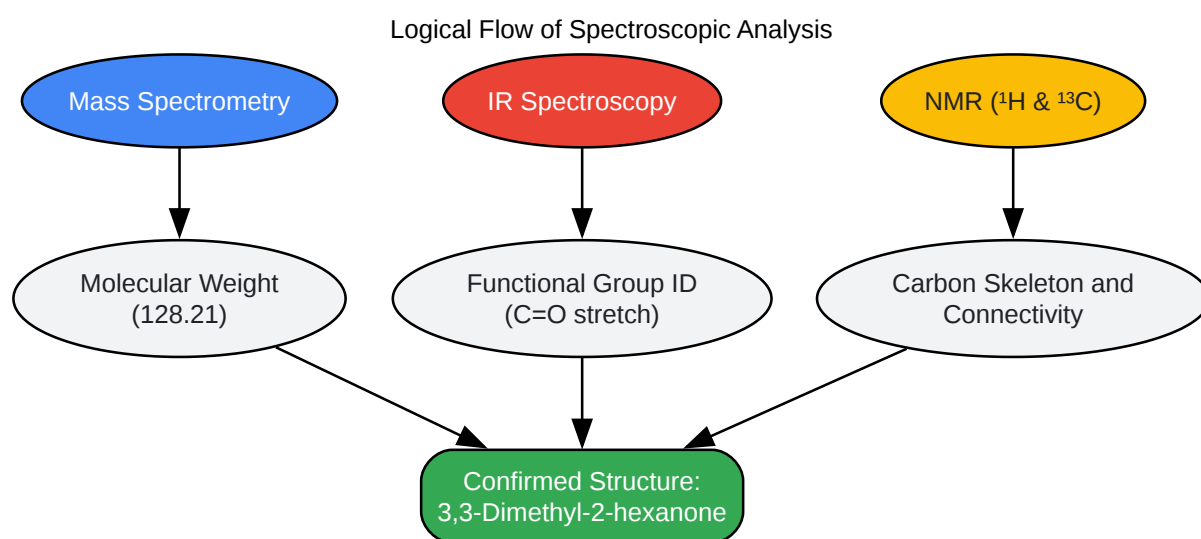
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Caption: A conceptual workflow for the synthesis and characterization of **3,3-Dimethyl-2-hexanone**.

Logical Relationships in Spectroscopic Analysis

The structural confirmation of **3,3-Dimethyl-2-hexanone** relies on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is critical for unambiguous identification.

Diagram of Spectroscopic Analysis Logic



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Caption: The interplay of different spectroscopic methods for structural elucidation.

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